L-(-)-Malic acid

Catalog No.
S585574
CAS No.
97-67-6
M.F
C4H6O5
M. Wt
134.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-(-)-Malic acid

CAS Number

97-67-6

Product Name

L-(-)-Malic acid

IUPAC Name

(2S)-2-hydroxybutanedioic acid

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-N

SMILES

C(C(C(=O)O)O)C(=O)O

Solubility

soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 1.4 ml alcohol (in ethanol)

Synonyms

(2S)-2-Hydroxybutanedioic Acid; (-)-(S)-Malic Acid; (-)-Hydroxysuccinic Acid; (-)-L-Malic Acid; (-)-Malic Acid; (2S)-2-Hydroxybutanedioic Acid; (2S)-2-Hydroxy-succinic Acid; (2S)-Malic Acid; (S)-Malic Acid; Apple Acid; L-(-)-Malic Acid; L-Apple Acid

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O

Metabolism and Cellular Function:

(S)-Malic acid plays a crucial role in the Krebs cycle, also known as the citric acid cycle, which is the central metabolic pathway for energy production in most living organisms . Within the cycle, (S)-malic acid acts as an intermediate, undergoing conversion to fumarate by the enzyme fumarate hydratase . This process contributes to the generation of cellular energy in the form of adenosine triphosphate (ATP) .

Food Science and Flavoring:

(S)-Malic acid is a naturally occurring component of many fruits and vegetables, contributing to their characteristic tartness . In food science research, (S)-malic acid is explored for its potential applications as:

  • Acidity regulator: It can be added to various food products like beverages, jams, and jellies to adjust their acidity and enhance sour flavors .
  • Flavor enhancer: (S)-Malic acid can synergistically interact with other flavor compounds, potentially improving the overall taste profile of foods .

Pharmaceutical Research and Potential Health Benefits:

(S)-Malic acid is being investigated for its potential health benefits in various preclinical and clinical studies. Some promising research areas include:

  • Antioxidant properties: Studies suggest that (S)-malic acid might possess antioxidant properties, potentially offering protection against oxidative stress and its associated diseases .
  • Fatigue management: Research suggests that (S)-malic acid supplementation might improve exercise performance and reduce fatigue, although further investigation is needed

L-(-)-Malic acid, commonly referred to simply as L-malic acid, is a naturally occurring dicarboxylic acid with the molecular formula C4H6O5C_4H_6O_5 and a molecular weight of approximately 134.09 g/mol. It is characterized by its tart flavor and is responsible for the sour taste in various fruits, particularly apples, which is why it is often called "apple acid" . This compound exists primarily in its L-enantiomeric form in nature, while the D-enantiomer is produced synthetically . L-malic acid is a key intermediate in the citric acid cycle, playing a vital role in cellular metabolism .

L-malic acid's primary biological significance lies in its role within the citric acid cycle. Inside the mitochondria of cells, L-malic acid is converted to other essential metabolites, contributing to the production of cellular energy (ATP) through the process of oxidative phosphorylation [].

  • Malolactic Fermentation: In winemaking, L-malic acid can be converted to lactic acid through malolactic fermentation, which softens the taste of wine .
  • Synthesis of Salts and Esters: The salts and esters of L-malic acid are known as malates, which are utilized in various biochemical processes .
  • Enzymatic Reactions: L-malic acid serves as a substrate for malate dehydrogenase, facilitating its conversion to oxaloacetate, an essential step in the citric acid cycle .

L-malic acid exhibits several biological activities:

  • Metabolic Role: It is crucial for energy production in cells as part of the citric acid cycle .
  • Plant Physiology: In plants, it plays a role in CO₂ fixation during photosynthesis and helps regulate stomatal opening by maintaining osmotic balance within guard cells .
  • Antioxidant Properties: Some studies suggest that L-malic acid may have antioxidant effects, although more research is needed to fully understand this aspect .

L-malic acid can be synthesized through various methods:

  • Fermentation: It can be produced biologically through the fermentation of sugars by certain microorganisms .
  • Hydration of Maleic Acid: A common synthetic route involves the hydration of maleic acid under controlled conditions to yield L-malic acid .
  • Chemical Synthesis: Various chemical synthesis methods have been developed to produce L-malic acid from simpler organic compounds .

L-malic acid has diverse applications across multiple industries:

  • Food Industry: It is widely used as a food additive (E296), imparting sourness to candies, beverages, and other food products .
  • Pharmaceuticals: Due to its chiral nature, it serves as a resolving agent for racemic mixtures and is involved in synthesizing various pharmaceutical compounds .
  • Cosmetics and Personal Care: L-malic acid is also utilized in cosmetics for its exfoliating properties and ability to adjust pH levels .

Research on L-malic acid interactions includes:

  • Biochemical Interactions: Studies have shown that L-malic acid interacts with various enzymes involved in metabolic pathways, influencing energy production and substrate availability within cells .
  • Nutritional Studies: Investigations into the effects of dietary L-malic acid on health indicate potential benefits related to muscle recovery and metabolic health due to its role in energy metabolism .

L-malic acid shares structural similarities with other dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Maleic AcidC4H4O4Unsaturated dicarboxylic acid; used in polymer production.
Malonic AcidC3H4O4Dicarboxylic acid; used as a building block in organic synthesis.
Succinic AcidC4H6O4Dicarboxylic acid; involved in the citric acid cycle.

Uniqueness of L-Malic Acid

Unlike maleic and malonic acids, which do not occur naturally as enantiomers or have different functional roles in biological systems, L-malic acid is exclusively found in living organisms and plays a critical role in both plant and animal metabolism. Its specific enantiomeric form (L) contributes distinctively to flavor profiles in fruits and has unique applications in food and pharmaceuticals that other similar compounds do not share.

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste

Color/Form

Colorless crystals
White, crystalline triclinic crystals

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

134.02152329 g/mol

Monoisotopic Mass

134.02152329 g/mol

Boiling Point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/

Heavy Atom Count

9

Taste

Smoothly tart
Sour taste

Density

1.601 g/ cu cm at 20 °C

Odor

Characteristic

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

107 °C

UNII

J3TZF807X5

Related CAS

26999-59-7

GHS Hazard Statements

Aggregated GHS information provided by 1468 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1468 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1461 of 1468 companies with hazard statement code(s):;
H315 (11.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPL THER An efficcacy and safety test of a tablet containing 200 mg malic acid (and 50 mg magnesium) was conducted using patients with primary fibromyalgia syndrome. In the first part of the test, 24 patients were given three tablets twice daily (bid) for 4 weeks. In the second part, 16 patients started with three tablets bid and increased the dosage every 3 to 5 days as necessary; at month 6, the average dose was 8.8 tablets per day. (For a 50-kg person, ingestion of six tablets would be equivalent to 24 mg of malate/kg of body weight). In the first part of the study, one test patient reported diarrhea, one reported nausea, and one reported dyspepsia. (In the placebo group, two patients reported diarrhea and one reported dyspepsia.) In the second part of the study, five test patients reported diarrhea, one reported nausea, one reported dyspepsia, one reported panic attacks, and one reported dizziness.
EXPL THER Organic acids in Chinese herbs, the long-neglected components, have been reported to possess antioxidant, anti-inflammatory, and antiplatelet aggregation activities; thus they may have potentially protective effect on ischemic heart disease. Therefore, this study aims to investigate the protective effects of two organic acids, that is, citric acid and L-malic acid, which are the main components of Fructus Choerospondiatis, on myocardial ischemia/reperfusion injury and the underlying mechanisms. In in vivo rat model of myocardial ischemia/reperfusion injury, we found that treatments with citric acid and L-malic acid significantly reduced myocardial infarct size, serum levels of TNF-alpha, and platelet aggregation. In vitro experiments revealed that both citric acid and L-malic acid significantly reduced LDH release, decreased apoptotic rate, downregulated the expression of cleaved caspase-3, and upregulated the expression of phosphorylated Akt in primary neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury. These results suggest that both citric acid and L-malic acid have protective effects on myocardial ischemia/reperfusion injury; the underlying mechanism may be related to their anti-inflammatory, antiplatelet aggregation and direct cardiomyocyte protective effects. These results also demonstrate that organic acids, besides flavonoids, may also be the major active ingredient of Fructus Choerospondiatis responsible for its cardioprotective effects and should be attached great importance in the therapy of ischemic heart disease. /L-Malic Acid/
EXPL THER Objectives: Assessing the clinical effectiveness of a topical sialogogue on spray (malic acid, 1%) in the treatment of xerostomia induced by antihypertensive drugs. Study Design: This research has been carried out through a randomized double-blind clinical trial. 45 patients suffering from hypertensive drugs-induced xerostomia were divided into 2 groups: the first group (25 patients) received a topical sialogogue on spray (malic acid, 1%) whereas the second group (20 patients) received a placebo. Both of them were administered on demand for 2 weeks. Dry Mouth Questionnaire (DMQ) was used in order to evaluate xerostomia levels before and after product/placebo application. Unstimulated and stimulated salivary flows rates, before and after application, were measured. All the statistical analyses were performed by using SPSS software v17.0. Different DMQ scores at the earliest and final stage of the trial were analysed by using Mann-Whitney U test, whereas Student's T-test was used to analyse salivary flows. Critical p-value was established at p<0.05. Results: DMQ scores increased significantly (clinical recovery) from 1.21 to 3.36 points (p<0.05) after malic acid (1%) application whereas DMQ scores increased from 1.18 to 1.34 points (p>0.05) after placebo application. After two weeks of treatment with malic acid, unstimulated salivary flow increased from 0.17 to 0.242 mL/min whereas the stimulated one increased from 0.66 to 0.92 mL/min (p<0.05). After placebo application unstimulated flow ranged from 0.152 to 0.146 mL/min and stimulated flow increased from 0.67 to 0.70 mL/min (p>0.05). Conclusions: Malic acid 1% spray improved antihypertensive-induced xerostomia and stimulated the production of saliva.
Fourteen patients, 11 males and 3 females, with various forms of ichthyosiformdermatoses were used to evaluate the therapeutic potential of more than 60 chemicals, including malic acid. Malic acid was dissolved in either water or ethanol and incorporated into a hydrophilic ointment of plain petrolatum. The ointment, containing 5% malic acid (pH not specified), was applied twice daily to the appropriate test site for 2 weeks. Daily to weekly observations were made. Malic acid provided 3+ (disappearance of scales from lesions) or 4+ (restoration to normal looking skin) improvement in all patients except one with epidermolytic hyperkeratosis.

Vapor Pressure

0.00000293 [mmHg]
3.28X10-8 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.

Other CAS

97-67-6

Absorption Distribution and Excretion

Upon oral and IP administration of radioactive malic acid to rats, most of the radioactivity was excreted as carbon dioxide.

Metabolism Metabolites

Acidulents. Like l-(14)C4 malic acid, dl-(14)C4 malic acid, when admin ip or orally to rats was extensively metabolized; 90-95% of (14)C was excreted through lungs as (14)CO2. ... Metabolized at same rate irrespective of route admin ... . /L- & dl-malic acid/
Malic acid is an intermediate in the citric acid cycle. It is formed from fumaric acid and is oxidized to oxaloacetic acid. It is also metabolized to pyruvic acid by malic enzyme which is present in many biologic systems, including bacteria and plants. L-Malic and dl-malic acid are both rapidly metabolized in the rat. Orally or ip administered l- or dl-malic acid was extensively eliminated as carbon dioxide (83 to 92%). No differences between the two forms were found in the rates (90 to 95% in 24 hr) or routes of excretion.
Malates are normal constituents of the diet of humans and animals and, when ingested, are rapidly and completely metabolized to CO2. /Malates/
... Both enantiomers of malic acid are readily metabolised by laboratory animals and humans and that there was no reason to distinguish between L-malic acid and DL-malic acid when considering their safe use in food.
Upon oral and IP administration of radioactive Malic Acid to rats, most of the radioactivity was excreted as carbon dioxide.

Associated Chemicals

Malic acid (dl); 617-48-1
Malic acid (l); 97-67-6
Malic acid (d); 636-61-3

Wikipedia

Malic_acid
Azathioprine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

Methods of Manufacturing

dl-Malic acid is mfr by hydrating maleic and fumaric acids in presence of suitable catalysts & separating malic acid from equilibrium product mixture. In US ... continuous process which is much more economical than older batch type. /dl-Malic acid/
By hydration of maleic acid; by fermentation from sugars. /l-Malic acid/
Microbial production of l-form
Made synthetically by catalytic oxidation of benzene to maleic acid, which is converted to malic acid by heating with steam under pressure.
For more Methods of Manufacturing (Complete) data for MALIC ACID (10 total), please visit the HSDB record page.

General Manufacturing Information

Butanedioic acid, 2-hydroxy-, (2S)-: ACTIVE

Analytic Laboratory Methods

9.123, 22.073. CORDIALS & LIQUEURS /OF/ ... TOTAL MALIC ACID (LEVO & INACTIVE) /DETERMINED/ BY CHROMATOGRAPHIC METHOD. 9.124, 22.081. CORDIALS & LIQUEURS /OF/ LEVO-MALIC ACID /DETERMINED BY/ POLARIZATION. /L-MALIC ACID/
12.020, 22.073. BEVERAGES: NONALCOHOLIC & CONCENTRATES /OF/ TOTAL MALIC ACID /DETERMINED BY/ CHROMATOGRAPHIC METHODS. 12.021, 22.081. BEVERAGES: NONALCOHOLIC & CONCENTRATES /OF/ LEVO MALIC ACID /DETERMINED BY/ POLARIZATION. /L-MALIC ACID/
11.047, 22.088. BEVERAGES: WINES /OF/ ... CITRIC & MALIC ACIDS /DETERMINED BY/ POLARIZATION.
31.184-31.188. MAPLE PRODUCTS /OF/ MALIC ACID, /DETERMINED BY/ SPECTROPHOTOMETRY @ 390 NM.
For more Analytic Laboratory Methods (Complete) data for MALIC ACID (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

The influence of some frequent dietary constituents on gastrointestinal absorption of aluminum from drinking water and diet was investigated in mice. Eight groups of male mice received lactic (57.6 mg/kg/day), tartaric (96 mg/kg/day), gluconic (125.4 mg/kg/day), malic (85.8 mg/kg/day), succinic (75.6 mg/kg/day), ascorbic (112.6 mg/kg/day), citric (124 mg/kg/day), and oxalic (80.6 mg/kg/day) acids in the drinking water for one month. At the end of this period, animals were killed and aluminum concentrations in liver, spleen, kidney, brain, and bone were determined. All the dietary constituents significantly increased the aluminum levels in bone, whereas brain aluminum concentrations were also raised by the intake of lactic, gluconic, malic, citric, and oxalic acids. The levels of aluminum found in spleen were significantly increased by gluconic and ascorbic acids, whereas gluconic and oxalic acids also raised the concentrations of aluminum found in kidneys.
The interactions of aqueous solutions of chlorine with some fruit acids (citric acid, DL-malic acid, and L-tartaric acid) different pH values were studied diethyl ether extraction followed by GC/MS analysis indicated that a number of mutagens certain chlorinated propanones and chloral hydrate) are present as major products in some of these samples. A number of fruit juices (orange, grape, apple, pineapple, and grapefruit) were also treated with aqueous solutions of chlorine at their pH values. The products were analyzed by GC/MS. The same mutagens that were formed by the pure acids (citric acid and DL-malic acid) were identified as major products in ether extracts of these samples. All of the major products observed in the chlorination of all five fruit juices are potentially derived from reactions aqueous solutions of chlorine with citric or malic acid and with trace amounts of acetaldehyde and acetone in the juices.
The relative efficacy of citric, malic, malonic, oxalic and succinic acids, and deferoxamine mesylate (DFOA) on the toxicity, distribution and excretion in mice exposed to aluminum were compared. To determine the effect of the various chelators on the toxicity of aluminum various doses of aluminum nitrate (938-3l88 mg/kg) were administered intraperitoneally, followed by one of the chelators. Survival was recorded at the end of 14 days. Malic and succinic acids were the most effective. Malic and succinic acids were the most effective in increasing the urinary excretion of aluminum.
Eight groups of female Sprague-Dawley rats were treated with 281 mg aluminum hydroxide/kg/day by gastric intubation five times a week for fives weeks. Concurrently, animals in seven groups received ascorbic acid (56.3 mg/kg/day), citric acid (62 mg/kg/day), gluconic acid (62.7 mg/kg/day), lactic acid (28.8 mg/kg/day), malic acid (42.9 mg/kg/day), oxalic acid (28.8 mq/kg/day), and tartaric acid (48 mg/kg/day) in the drinking water. The eighth group did not receive any dietary constituent in the water and was designated as the control group. Animals were placed in plastic metabolic cages and urine was collected during the treatment period. The liver, spleen, kidney, brain and bone aluminum levels of each rat were measured, as well as the total amount of aluminun excreted into urine. All the dietary constituents significantly increased the aluminum concentrations in most of the tissues, with ascorbic and citric acids showing the highest rate of aluminum accumulation.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Newton et al. Bacillithiol is an antioxidant thiol produced in Bacilli Nature Chemical Biology, doi: 10.1038/nchembio.189, published online 5 July 2009 http://www.nature.com/naturechemicalbiology

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